

The Discovery and First Synthesis of Cesium Hydroxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium hydroxide

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This technical guide provides an in-depth exploration of the pivotal discovery of cesium and the subsequent first synthesis of **cesium hydroxide**. It details the spectroscopic methods that led to the identification of this highly reactive alkali metal and the electrochemical process that first yielded it in its elemental form. The document concludes with the initial synthesis of its potent hydroxide, a compound of significant interest in various scientific and industrial applications.

The Spectroscopic Discovery of Cesium (1860)

In 1860, German chemist Robert Bunsen and physicist Gustav Kirchhoff, while analyzing the mineral water from Dürkheim, Germany, identified a new element through a novel analytical method they had developed: spectroscopy.^{[1][2]} Their pioneering work laid the foundation for a new era in elemental discovery.

Experimental Protocol: Spectroscopic Analysis of Dürkheim Mineral Water

The protocol employed by Bunsen and Kirchhoff, while not documented in exhaustive modern detail, can be reconstructed as a multi-stage process of concentration, separation, and spectroscopic analysis.

1.1.1. Concentration of Mineral Water:

The initial concentration of cesium salts in the Dürkheim mineral water was exceedingly low. To obtain a sufficient quantity for analysis, a large volume of the water was evaporated. While the exact initial volumes varied, it is documented that significant quantities were processed to yield a concentrated solution of the dissolved mineral salts.

1.1.2. Isolation of Alkali Metal Salts:

Following concentration, the resulting brine, rich in various alkali and alkaline earth metal salts, underwent a process of fractional crystallization. This technique separates compounds from a mixture based on their different solubilities at varying temperatures. Although the precise sequence of crystallization steps for cesium is not extensively detailed in historical records, the general procedure would have involved:

- **Initial Crystallization:** Cooling the concentrated brine to precipitate the less soluble salts, thereby enriching the remaining solution with the more soluble alkali metal salts, including those of the yet-unknown cesium.
- **Repetitive Crystallization:** The supernatant was likely subjected to further cycles of evaporation and cooling to progressively increase the concentration of the novel element's salts relative to the more abundant sodium and potassium salts.
- **Chemical Precipitation:** Bunsen was known to have isolated the chloride and carbonate salts of cesium, suggesting the use of specific precipitating agents to selectively isolate these compounds from the enriched solution.^[3]

1.1.3. Spectroscopic Analysis:

The isolated salt crystals were then introduced into the flame of a Bunsen burner, and the emitted light was analyzed using a spectroscope of their own design.^{[1][4]}

- **Instrumentation:** The spectroscope consisted of a prism to disperse the light, a collimator to produce a parallel beam of light from the flame, and a telescope to observe the resulting spectrum.^{[4][5]}
- **Observation:** Upon examining the spectrum of the flame produced by the Dürkheim mineral water salts, Bunsen and Kirchhoff observed two distinct, bright blue lines that did not

correspond to any known element at the time.[3] This unique spectral "fingerprint" was the definitive evidence for the existence of a new element.

- Naming: The element was named "cesium," derived from the Latin word caesius, meaning "sky blue," in reference to the color of its characteristic spectral lines.[3][6]

First Isolation of Metallic Cesium (1882)

For over two decades after its discovery, scientists were unable to isolate cesium in its pure metallic form. This challenge was finally overcome in 1882 by Swedish chemist Carl Theodor Setterberg through the electrolysis of molten cesium cyanide.

Experimental Protocol: Electrolysis of Molten Cesium Cyanide

Setterberg's successful isolation of cesium metal was a landmark achievement in electrochemistry. The detailed experimental protocol, based on available historical accounts, is outlined below.

2.1.1. Preparation of the Electrolyte:

The electrolyte was a molten salt mixture designed to have a lower melting point than pure cesium cyanide, facilitating the electrolysis process.

- Composition: The electrolyte consisted of a mixture of cesium cyanide (CsCN) and barium cyanide ($\text{Ba}(\text{CN})_2$). The addition of barium cyanide served to lower the melting point of the mixture.
- Purity: It was crucial that the salts were anhydrous (free of water) to prevent the immediate and explosive reaction of the produced cesium metal with water at the high temperatures of the electrolysis.

2.1.2. Electrolytic Cell and Conditions:

The electrolysis was carried out in a specialized apparatus under carefully controlled conditions.

- **Electrolytic Cell:** While a detailed diagram of Setterberg's specific cell is not readily available, it would have consisted of a crucible made of a material resistant to the highly corrosive molten cyanide bath, such as porcelain or a suitable metal.
- **Electrodes:** The specific materials used for the anode and cathode are not definitively documented in the available search results. However, for the electrolysis of molten salts of highly reactive metals, a graphite or platinum anode and an iron or nickel cathode were commonly used during that era.
- **Temperature:** The electrolyte mixture was heated to a molten state. The exact temperature is not specified, but it would have been above the melting point of the cyanide mixture and below the boiling point of cesium metal (641 °C) to prevent its immediate vaporization.
- **Current and Voltage:** The direct current (DC) power source and the specific voltage and amperage applied are not detailed in the historical records. However, a sufficient potential would have been applied to overcome the decomposition potential of cesium cyanide.

2.1.3. Collection and Purification of Cesium Metal:

As the electrolysis proceeded, molten cesium metal would have been deposited at the cathode.

- **Deposition:** Due to its lower density, the molten cesium would have collected at the top of the molten electrolyte at the cathode.
- **Separation:** After the electrolysis, the cell was cooled, and the solidified cesium metal was mechanically separated from the remaining electrolyte.
- **Purification:** The collected cesium was likely purified by redistillation under vacuum to remove any entrapped impurities from the electrolyte.

First Synthesis of Cesium Hydroxide

The first synthesis of **cesium hydroxide** was intrinsically linked to the isolation of cesium metal. The highly electropositive nature of cesium makes its reaction with water extremely vigorous and exothermic, directly yielding **cesium hydroxide** and hydrogen gas.

Experimental Protocol: Controlled Synthesis of Cesium Hydroxide

The direct reaction of cesium metal with liquid water is dangerously explosive and not a recommended laboratory procedure. A controlled synthesis can be achieved through the reaction of cesium metal with water vapor in an inert atmosphere.

3.2.1. Apparatus and Reagents:

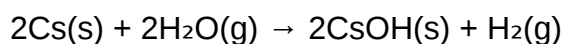
- A three-necked flask equipped with a gas inlet, a gas outlet, and a means for introducing water vapor.
- An inert gas supply (e.g., argon or nitrogen).
- A source of controlled water vapor (e.g., a bubbler containing deionized water).
- Cesium metal, handled under an inert atmosphere.
- Anhydrous solvent for rinsing (e.g., hexane).

3.2.2. Procedure:

- Inert Atmosphere: The reaction flask is thoroughly purged with an inert gas to remove all traces of oxygen and moisture.
- Introduction of Cesium: A carefully weighed piece of cesium metal, cleaned of any protective oil with anhydrous hexane, is introduced into the flask under a positive pressure of inert gas.
- Controlled Reaction: A slow stream of the inert gas is passed through the water bubbler and then into the reaction flask. The controlled introduction of water vapor allows for a manageable reaction with the cesium metal.
- Reaction Monitoring: The reaction is highly exothermic, and the rate of water vapor addition should be carefully controlled to prevent overheating. The formation of a white solid, **cesium hydroxide**, will be observed.

- **Completion and Isolation:** Once all the cesium metal has reacted, the flow of water vapor is stopped, and the system is purged with inert gas to remove any residual hydrogen gas. The resulting **cesium hydroxide** can be collected and stored in a desiccator.

The balanced chemical equation for this reaction is:



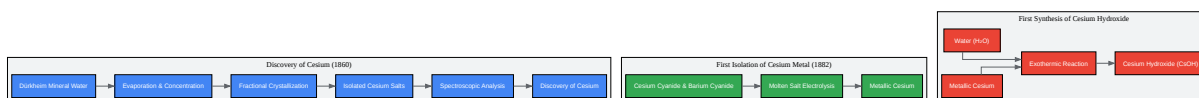
Quantitative Data from Early Studies

The initial investigations into cesium and its compounds yielded some of the first quantitative data for this element.

Property	Reported Value (Setterberg, 1882)	Modern Accepted Value
Melting Point of Cesium	Not explicitly stated in results	28.5 °C
Density of Cesium	Not explicitly stated in results	1.93 g/cm ³

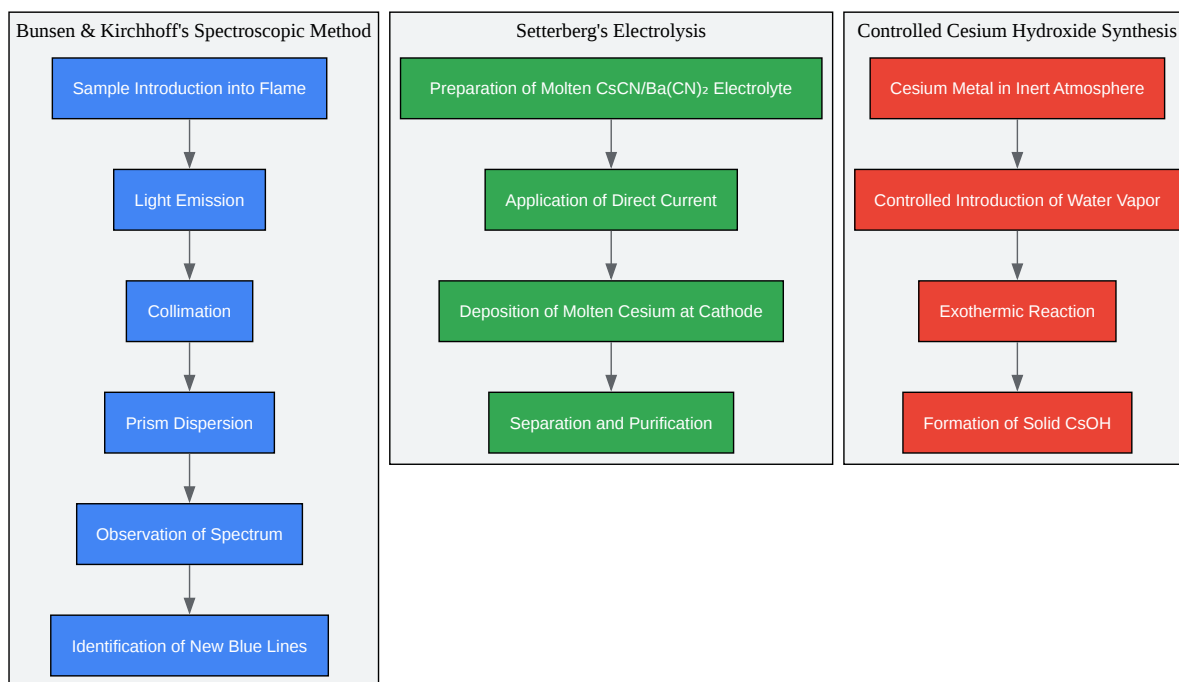
Visualizations

To further elucidate the historical and experimental workflows, the following diagrams are provided.



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Caption: Timeline of Cesium Discovery and Synthesis.



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Caption: Experimental Workflows for Key Discoveries.

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- To cite this document: BenchChem. [The Discovery and First Synthesis of Cesium Hydroxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078443#cesium-hydroxide-discovery-and-first-synthesis]

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